Pico145 is an innovative small-molecule inhibitor specifically targeting transient receptor potential canonical channels 1, 4, and 5 (TRPC1, TRPC4, and TRPC5). It has garnered attention due to its high potency, selectivity, and subtype specificity in modulating these ion channels, which play crucial roles in various physiological processes. The compound was first reported in a study by Rubaiy et al. in 2017, highlighting its potential as a valuable tool for investigating TRPC channel functions in both cellular and animal models .
Pico145 belongs to a class of compounds known as xanthine derivatives. It is synthesized from commercially available starting materials and has been classified as a selective inhibitor of TRPC channels. The compound's ability to discriminate between different TRPC subtypes makes it particularly useful in pharmacological research .
Pico145 can be synthesized through a straightforward three-step process using commercially available precursors. The synthesis method allows for efficient production, making it accessible for widespread research use. The detailed synthetic route involves the following steps:
The synthesis has been validated through analytical techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS), confirming the purity and identity of the final product .
The molecular structure of Pico145 is characterized by its xanthine core, which is essential for its interaction with TRPC channels. The compound exhibits a complex arrangement that allows for specific binding to the target sites on these ion channels.
Pico145 undergoes specific chemical reactions that enhance its efficacy as an inhibitor:
The compound's selectivity is notable; it does not significantly affect other ion channels such as TRPC3 or TRPV1, underscoring its potential for targeted therapeutic applications .
Pico145 exerts its effects primarily through competitive inhibition of TRPC1, TRPC4, and TRPC5 channels. This mechanism involves:
Pico145 possesses several important physical and chemical properties:
These properties enhance its utility as a research tool in pharmacology and neuroscience.
Pico145 has numerous scientific applications:
Transient Receptor Potential Canonical (TRPC) channels constitute a family of calcium-permeable, non-selective cation channels implicated in diverse physiological processes. The TRPC1/4/5 subfamily forms functional homo- and heterotetrameric channels with distinct biophysical properties and tissue distributions:
Physiological activation mechanisms are complex and include:
Table 1: Functional Properties of TRPC1/4/5 Channel Complexes
Channel Composition | Current-Voltage Relationship | Calcium Permeability | Primary Tissue Distribution |
---|---|---|---|
TRPC4:C4 homomer | Double-rectifying | High (PCa/PNa ~5) | Brain (corticolimbic), GI smooth muscle, endothelium |
TRPC5:C5 homomer | Double-rectifying | High (PCa/PNa ~5) | Hippocampus, kidney podocytes, sensory neurons |
TRPC1:C4 heteromer | Linear | Reduced vs. homomers | Ubiquitous (brain, heart, GI, kidney) |
TRPC1:C5 heteromer | Linear | Reduced vs. homomers | Ubiquitous (brain, kidney, immune cells) |
TRPC1:C4:C5 heteromer | Linear | Intermediate | Neuronal tissues, vascular smooth muscle |
The therapeutic potential of TRPC1/4/5 channels has long been recognized, but pharmacological validation was hampered by inadequate tools:
This landscape underscored the critical need for potent, selective inhibitors compatible with in vivo studies.
Pico-145 (also designated HC-608) emerged from systematic optimization of xanthine-based compounds to achieve unprecedented potency and selectivity:
Table 2: Potency Profile of Pico-145 Against TRPC1/4/5 Channel Subtypes
Channel Type | Activation Method | Pico-145 IC50 | Cell System |
---|---|---|---|
TRPC1:C5 heteromer | (-)-Englerin A (100 nM) | 9.1 pM | HEK293 concatemer |
TRPC1:C4 heteromer | Carbachol | 50 pM | HEK293 mAChR3 |
TRPC5:C5 homomer | (-)-Englerin A (100 nM) | 1.8 nM | HEK293 |
TRPC4:C4 homomer | Gd3+ | 1.3 - 4.0 nM | HEK293/HM1 |
TRPC3 | 1-oleoyl-2-acetyl-sn-glycerol | >10 µM | HEK293 |
TRPC6 | Hyperforin | >10 µM | HEK293 |
TRPV4 | GSK1016790A | >10 µM | HEK293 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7